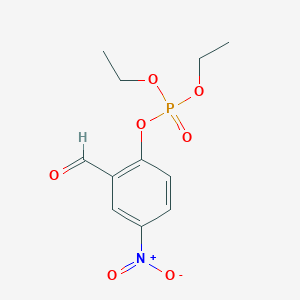

Diethyl 2-formyl-4-nitrophenyl phosphate

Description

Diethyl 2-formyl-4-nitrophenyl phosphate is an organophosphorus compound characterized by a nitro group at the para position and a formyl group at the ortho position on the phenyl ring, esterified with diethyl phosphate. The nitro group enhances electron-withdrawing effects, while the formyl substituent may influence reactivity and metabolic pathways compared to simpler nitrophenyl phosphates.

Properties

CAS No. |

150196-45-5 |

|---|---|

Molecular Formula |

C11H14NO7P |

Molecular Weight |

303.20 g/mol |

IUPAC Name |

diethyl (2-formyl-4-nitrophenyl) phosphate |

InChI |

InChI=1S/C11H14NO7P/c1-3-17-20(16,18-4-2)19-11-6-5-10(12(14)15)7-9(11)8-13/h5-8H,3-4H2,1-2H3 |

InChI Key |

IZQXLPPZRBWITE-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-formyl-4-nitrophenyl phosphate typically involves the reaction of diethyl phosphorochloridate with 2-formyl-4-nitrophenol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniformity and high yield. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-formyl-4-nitrophenyl phosphate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The phosphate ester can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Diethyl 2-carboxy-4-nitrophenyl phosphate.

Reduction: Diethyl 2-formyl-4-aminophenyl phosphate.

Substitution: this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-formyl-4-nitrophenyl phosphate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential therapeutic applications, including its role as a prodrug.

Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.

Mechanism of Action

The mechanism of action of diethyl 2-formyl-4-nitrophenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Structural Properties

The following table summarizes key molecular features of Diethyl 2-formyl-4-nitrophenyl phosphate and related compounds:

| Compound | Molecular Formula | Molecular Weight | Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₁₄NO₇P | 327.21 g/mol (calc.) | Nitro, formyl, diethyl phosphate |

| 4-Nitrophenyl diphenyl phosphate | C₁₈H₁₄NO₆P | 371.29 g/mol | Nitro, diphenyl phosphate |

| 4-Nitrophenyl phosphate | C₆H₆NO₆P | 235.09 g/mol | Nitro, dihydrogen phosphate |

Key Observations :

- The diethyl ester group in the target compound likely increases lipophilicity compared to the diphenyl or dihydrogen phosphate variants, affecting bioavailability and membrane permeability.

- The formyl group at the ortho position may sterically hinder enzymatic interactions or alter metabolic pathways compared to unsubstituted nitrophenyl phosphates .

AChE Inhibition

Diethyl phosphate (DEP), a metabolite of organophosphorus compounds, exhibits acetylcholinesterase (AChE) inhibition. In rats, DEP reduced serum AChE activity by ~30% at equimolar doses to its parent compounds, suggesting metabolite-driven toxicity (). While direct data on the target compound is lacking, the nitro group’s electron-withdrawing nature could enhance phosphorylation of AChE, a mechanism common to organophosphorus pesticides .

Gut Microbiota and Hormonal Effects

DEP exposure in mice altered gut microbiota composition, increasing opportunistic pathogens (e.g., Parabacteroides, Helicobacter) and reducing anti-inflammatory IL-6 levels. It also elevated butyrate-producing bacteria (Alloprevotella), correlating with decreased LDL-C and triglycerides ().

Lipid and Hormone Modulation

DEP increased peptide tyrosine-tyrosine (PYY) and gastrin levels via Clostridium and Lactobacillus proliferation (). Structural analogs like 4-nitrophenyl diphenyl phosphate may exhibit similar endocrine-disrupting effects, but substituents like the formyl group could influence binding to hormone receptors or metabolic enzymes .

Toxicity and Environmental Impact

- DEP Metabolites: As a non-specific metabolite, DEP’s effects diverge from its parent compounds.

- Structural Stability: The nitro group in nitrophenyl phosphates generally enhances environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.